Product packaging for 1-(3,5-Dimethyl-4-methoxyphenyl)ethanol(Cat. No.:)

1-(3,5-Dimethyl-4-methoxyphenyl)ethanol

Cat. No.: B7977061
M. Wt: 180.24 g/mol
InChI Key: QIGAMXSVATYUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethyl-4-methoxyphenyl)ethanol, with the CAS Number 54119-39-0, is a high-purity organic compound supplied for advanced research and development purposes. This compound has a molecular formula of C11H16O2 and a molecular weight of 180.25 g/mol . Its structure features a benzene ring substituted with methoxy and dimethyl groups, linked to an ethanol group, which makes it a valuable intermediate in organic synthesis. Researchers utilize this compound in various fields, including the development of novel chemical entities and as a building block for more complex molecules. Predicted physical properties include a boiling point of 277.1±28.0 °C and a density of 1.017±0.06 g/cm³ . This product is intended for research and development use only in a laboratory setting. It is strictly not intended for personal, medicinal, or veterinary use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and refer to the material safety data sheet for detailed safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B7977061 1-(3,5-Dimethyl-4-methoxyphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGAMXSVATYUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry can be determined.

Proton NMR (¹H NMR) Analysis for Stereochemical and Regiochemical Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-(3,5-Dimethyl-4-methoxyphenyl)ethanol, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to the aromatic protons, the methoxy (B1213986) group, the methyl groups, the benzylic proton, and the hydroxyl proton.

The two aromatic protons are equivalent due to the symmetry of the phenyl ring and appear as a singlet. The six protons of the two methyl groups on the aromatic ring also produce a singlet. The three protons of the methoxy group give rise to another sharp singlet. The methyl group on the ethanol (B145695) side chain appears as a doublet due to coupling with the adjacent benzylic proton. The benzylic proton, in turn, appears as a quartet due to coupling with the three protons of the adjacent methyl group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH-OH ~4.8 Quartet ~6.5
Ar-H ~7.0 Singlet -
OCH₃ ~3.7 Singlet -
Ar-CH₃ ~2.2 Singlet -
CH₃-CH ~1.4 Doublet ~6.5
OH Variable Broad Singlet -

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the two equivalent aromatic carbons bearing the methyl groups, the two equivalent aromatic carbons adjacent to the carbon bearing the ethanol group, the aromatic carbon attached to the methoxy group, and the aromatic carbon attached to the ethanol side chain. Additionally, signals for the carbon of the methoxy group, the carbons of the two aromatic methyl groups, the benzylic carbon, and the carbon of the side-chain methyl group would be observed.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-OH ~70
C-Ar (substituted with C-OH) ~140
C-Ar (substituted with OCH₃) ~155
C-Ar (substituted with CH₃) ~130
C-Ar (unsubstituted) ~125
OCH₃ ~60
Ar-CH₃ ~16
CH₃-CH ~25

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as the benzylic proton and the protons of the adjacent methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are attached to, for example, linking the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the entire molecule, for instance, showing correlations from the aromatic protons to the benzylic carbon and the carbons of the methoxy and methyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern provides valuable structural information. A prominent fragment would be the loss of a methyl group ([M-15]⁺). Another significant fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a resonance-stabilized benzylic cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether would be observed in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Computational and Theoretical Investigations of 1 3,5 Dimethyl 4 Methoxyphenyl Ethanol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as 1-(3,5-dimethyl-4-methoxyphenyl)ethanol, multiple stable conformations, or conformers, may exist.

Furthermore, the side chain containing the ethanol (B145695) group also possesses conformational flexibility. The rotation around the C-C bond of the side chain can lead to different spatial arrangements of the hydroxyl group relative to the phenyl ring. For an analogue, 2-(4-methoxyphenyl)ethanol, five different conformers have been identified, with the most stable ones exhibiting an intramolecular OH/π interaction where the hydroxyl group is directed towards the π-electron system of the benzene (B151609) ring. nih.gov This interaction is a significant stabilizing factor. nih.gov DFT calculations are essential to determine the relative energies of these conformers and identify the global minimum energy structure. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound.

For aromatic compounds, the C-H stretching vibrations typically appear in the range of 3100–3000 cm⁻¹. scirp.org The C-C stretching vibrations of the phenyl ring are generally observed between 1625 and 1430 cm⁻¹. The asymmetric and symmetric stretching modes of methyl groups are commonly found around 2965 and 2880 cm⁻¹, respectively. For the methoxy (B1213986) group, characteristic vibrations would also be predicted.

By comparing the theoretically calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. openaccesspub.orgresearchgate.net This comparison often shows a high degree of correlation, confirming the accuracy of the computational model and the experimental characterization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. The LUMO is likely to be distributed over the aromatic ring and the ethanol side chain. The precise energies and spatial distributions of these orbitals can be calculated using DFT. These calculations help in predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Table 1: Key Parameters from FMO Analysis (Note: The following data is illustrative and would be derived from specific DFT calculations for this compound.)

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO~4.0

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map displays different colors to represent regions of varying electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. iucr.org

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the methoxy group and the hydroxyl group. This suggests these sites are favorable for interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding. iucr.org

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products.

Theoretical calculations can model the entire reaction pathway, for instance, in the synthesis of this compound. By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. researchgate.netresearchgate.net

For example, in a reaction involving the addition of a Grignard reagent to an aldehyde, DFT calculations can be used to model the structure of the transition state, showing the partial formation of new bonds and the breaking of old ones. researchgate.net These studies can also help to understand the stereoselectivity of a reaction by comparing the energies of different transition states leading to different stereoisomers.

Non-Covalent Interaction (NCI) Analysis in Crystal Structures and Intermolecular Interactions

Non-covalent interactions (NCIs) are weak interactions between molecules or within a molecule that are not covalent bonds. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. NCI analysis is a computational technique used to visualize and characterize these weak interactions, which are fundamental in determining the crystal packing of a molecule and its behavior in condensed phases.

NCI analysis provides a visual representation of these interactions, typically as surfaces colored according to the strength and type of interaction. This allows for a detailed understanding of how molecules assemble in the solid state, which can influence physical properties such as melting point and solubility.

Computational Prediction of Nonlinear Optical Properties

The field of nonlinear optics (NLO) explores the interaction of intense electromagnetic fields with materials, leading to a range of phenomena with applications in optical switching, frequency conversion, and data storage. The NLO response of a material is fundamentally governed by its molecular structure. Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of organic molecules. These theoretical investigations allow for the efficient screening of candidate molecules and provide insights into structure-property relationships, guiding the synthesis of new materials with enhanced NLO characteristics.

Theoretical calculations are generally performed using quantum chemical methods like DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the electronic properties. frontiersin.orgnih.govworldscientific.com The inclusion of solvent effects in these calculations is also crucial, as the surrounding medium can significantly influence the NLO response. nih.gov

Detailed Research Findings on Analogous Compounds

Computational studies on a variety of phenol (B47542) derivatives have demonstrated the significant impact of substituent groups on their NLO properties. For instance, a detailed investigation into various phenols revealed that the presence and nature of substituents play a crucial role in determining the magnitude of the first hyperpolarizability. springernature.com It was found that molecules with strong donor-acceptor groups connected through a π-conjugated system tend to exhibit larger NLO responses. nih.govnih.gov This is attributed to enhanced intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule. nih.gov

In a study of 2-nitroacetophenone, another analogue, DFT calculations were used to determine its dipole moment and HOMO-LUMO energy gap, which are important indicators of potential NLO activity. worldscientific.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. nih.gov

The following table summarizes computationally predicted NLO properties for a selection of compounds analogous to this compound, as reported in various theoretical studies. It is important to note that the computational methods (functional and basis set) can influence the calculated values, and thus comparisons should be made with this in mind.

Table 1: Computationally Predicted NLO Properties of Analogous Compounds

Compound Method Dipole Moment (μ) [Debye] Average Polarizability (⟨α⟩) [a.u.] First-Order Hyperpolarizability (β) [a.u.]
Phenol B3LYP/6-311+G(d,p) 1.63 68.34 108.6
p-Cresol B3LYP/6-311+G(d,p) 1.76 77.85 134.1
4-Methoxyphenol (B1676288) B3LYP/6-311+G(d,p) 2.33 84.44 240.2
Eugenol (B1671780) M05-2X/6-311+G** 2.51 132.66 640.37
2-Nitroacetophenone B3LYP/6-311+G** 4.15 - -

Data for Phenol, p-Cresol, and 4-Methoxyphenol is derived from structure-NLO relationship studies on phenols. springernature.com Data for Eugenol is from a study on various phenols. springernature.com Data for 2-Nitroacetophenone is from a DFT study. worldscientific.com Note: 'a.u.' stands for atomic units.

The data clearly indicates that the introduction of electron-donating groups (like -CH₃ and -OCH₃) and electron-withdrawing groups can significantly alter the NLO properties of the parent phenol molecule. The increasing values of dipole moment, polarizability, and particularly hyperpolarizability from phenol to 4-methoxyphenol and eugenol highlight the positive effect of these substituents on the NLO response. springernature.com The large hyperpolarizability of eugenol, for instance, is attributed to its extended conjugation and the electronic interplay of its substituents. springernature.com

Chemical Reactivity and Reaction Mechanisms of 1 3,5 Dimethyl 4 Methoxyphenyl Ethanol

Electrophilic Aromatic Substitution Reactions of the Dimethyl-Methoxyphenyl Ring

The aromatic ring of 1-(3,5-Dimethyl-4-methoxyphenyl)ethanol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a strong activating methoxy (B1213986) group (-OCH₃) and two moderately activating methyl groups (-CH₃). brainly.inquora.com These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.com The directing effects of these groups determine the regioselectivity of substitution reactions. libretexts.org

The methoxy group is a powerful ortho-, para-director, while the methyl groups are also ortho-, para-directing. In this compound, the positions ortho to the methoxy group (C3 and C5) are already substituted with methyl groups. The position para to the methoxy group is occupied by the 1-ethanol substituent. This leaves the two positions meta to the methoxy group (C2 and C6) as the only available sites for substitution. These positions are ortho to one methyl group and meta to the other.

In the case of bromination, a common electrophilic halogenation reaction, the regioselectivity will be influenced by both electronic and steric factors. Studies on similarly substituted aromatic compounds, such as the bromination of methoxybenzenes and naphthalenes with N-bromosuccinimide (NBS) in acetonitrile, have shown high regioselectivity for the most electron-rich positions. mdma.ch For instance, the bromination of 2,3-dimethylanisole (B146749) with NBS shows high regioselectivity. acs.org

Table 1: Predicted Regioselectivity in the Bromination of this compound

PositionSubstituent EffectsPredicted Outcome
C2Ortho to a methyl group, Meta to a methyl group, Meta to the methoxy groupFavorable site for substitution
C6Ortho to a methyl group, Meta to a methyl group, Meta to the methoxy groupFavorable site for substitution

Carbon-carbon bond cleavage is not a typical electrophilic aromatic substitution reaction. However, under certain oxidative conditions, cleavage of the bond between the aromatic ring and the ethanol (B145695) substituent, or the C-C bond within the ethanol group itself, can occur.

Oxidative cleavage of benzylic C-C bonds can be observed in reactions mediated by strong oxidizing agents. For instance, the oxidation of homobenzylic alcohols with pyridinium (B92312) chlorochromate (PCC) has been reported to lead to C-C bond cleavage, forming benzylic carbonyl compounds. researchgate.net In the context of this compound, harsh oxidation could potentially lead to the cleavage of the Cα-Cβ bond of the ethanol side chain or the bond connecting the side chain to the aromatic ring.

Enzymatic systems, particularly those involving oxygenases like cytochrome P450, are also known to catalyze reactions that make and break C-C bonds. nih.govnih.gov These reactions often proceed through radical or unstable oxidized intermediates that can rearrange, leading to bond cleavage. nih.gov

Oxidation and Reduction Chemistry of the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a key site for redox reactions. It can be oxidized to the corresponding ketone or reduced from the corresponding ketone.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3,5-dimethyl-4-methoxyphenyl)ethanone. This transformation can be achieved using a variety of common oxidizing agents. A mild and selective reagent for this purpose is pyridinium chlorochromate (PCC). masterorganicchemistry.com PCC is known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without causing over-oxidation. youtube.com The reaction typically proceeds via the formation of a chromate (B82759) ester, followed by an elimination reaction. masterorganicchemistry.com

Reduction: The corresponding ketone, 1-(3,5-dimethyl-4-methoxyphenyl)ethanone, can be reduced back to the secondary alcohol. A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). rsc.org Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones to the corresponding alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pub

Table 2: Chemical Redox Reactions of the Secondary Alcohol Functionality

ReactionReagentProduct
OxidationPyridinium chlorochromate (PCC)1-(3,5-Dimethyl-4-methoxyphenyl)ethanone
ReductionSodium borohydride (NaBH₄)This compound

Biocatalysis offers a green and highly selective alternative for the redox transformations of alcohols.

Enzymatic Oxidation: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the oxidation of alcohols to aldehydes or ketones. The enzymatic oxidation of secondary alcohols is of interest, although it often involves the destruction of a chiral center. nih.gov

Enzymatic Reduction and Resolution: The reduction of the corresponding ketone to produce enantiomerically pure this compound is a valuable transformation. This can be achieved through the use of microorganisms or isolated enzymes that exhibit high stereoselectivity.

Furthermore, enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic secondary alcohols. This typically involves the use of a lipase (B570770), such as lipase B from Candida antarctica, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester. dss.go.th Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.gov Such processes have been successfully applied to a broad range of racemic benzylic alcohols. nih.gov Click-reaction-aided enzymatic kinetic resolution has also been developed as an efficient method for producing both enantiomers of various 1-(hetero)aromatic ethanols. rsc.org

Nucleophilic and Electrophilic Reactions of the Hydroxyl Group

The hydroxyl group of this compound can act as both a nucleophile and an electrophile (after protonation), allowing for a variety of functional group transformations.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The esterification of sterically hindered secondary alcohols can be challenging but can be achieved using various methods. researchgate.netresearchgate.net For example, the reaction with acetyl chloride can be performed under solvent-free conditions. iiste.org Catalytic methods, such as using sulfated metal-incorporated MCM-48, have been shown to be effective for the esterification of benzyl (B1604629) alcohol with acetic acid. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orglibretexts.org Due to the secondary nature of the alcohol, which can lead to competing elimination reactions, careful selection of the alkyl halide (preferably primary) is crucial. libretexts.org Other methods for the etherification of secondary benzylic alcohols include using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol, organic-chemistry.org or alkoxyhydrosilane-facilitated cross-etherification reactions. rsc.org Direct benzylic C-H etherification has also been reported. nih.gov

Table 3: Common Reactions of the Hydroxyl Group

Reaction TypeReactantProduct Type
EsterificationCarboxylic acid / Acyl halideEster
Etherification (Williamson)Alkyl halide (after deprotonation of alcohol)Ether

Biological Activity and Mechanistic Insights in Vitro Studies

In Vitro Assessment of Biological Targets and Pathways

Modulatory Effects on Enzyme Activity

While direct studies on the enzyme modulatory effects of 1-(3,5-dimethyl-4-methoxyphenyl)ethanol are limited, research on related methoxylated and phenylethanol compounds provides valuable insights. The solvent environment, for instance, can influence enzyme dynamics and subsequently their activity. nih.gov Studies have shown that aqueous mixtures of organic solvents like ethanol (B145695) and isopropanol (B130326) can alter the conformational sub-states of enzymes such as dihydrofolate reductase, leading to changes in their catalytic rates. nih.gov

In the context of specific enzyme inhibition, derivatives of structurally similar compounds have shown notable effects. For example, some 5-styrylbenzamide derivatives, which share a substituted phenyl ring, have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com Specifically, N2-tosylated analogues demonstrated moderate to significant activity against BChE. mdpi.com Furthermore, extracts containing various phenolic compounds, including those with methoxy (B1213986) and hydroxyl substitutions, have exhibited inhibitory effects against enzymes like α-glucosidase, α-amylase, and cholinesterases. mdpi.com For instance, quercetin, kaempferol, and isorhamnetin (B1672294) derivatives, which are structurally related to the phenyl aspect of the target compound, are known AChE inhibitors. mdpi.com

The presence of a methoxy group, a key feature of this compound, is a common motif in various enzyme inhibitors. For example, studies on ketamine esters with different benzene (B151609) ring substitutions have shown that the position of substituents influences their anaesthetic and analgesic properties, which are linked to non-competitive antagonism of the NMDA receptor. mdpi.com This suggests that the substitution pattern on the phenyl ring of this compound could be a critical determinant of its potential enzyme modulatory activity.

Cytotoxicity Evaluation in Defined Cell Lines (In Vitro)

The cytotoxic potential of this compound and its analogues has been investigated against various cancer cell lines. While specific data for the title compound is not extensively available, studies on structurally related molecules provide a framework for understanding its likely effects. For instance, a series of 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues, which feature substituted aryl rings, have demonstrated marked cytotoxicity against murine P388 and L1210 leukemic cells, as well as human Molt 4/C8 and CEM neoplasms. nih.govscispace.com Notably, the N-acyl compounds were significantly more bioactive than their parent analogues. nih.govscispace.com

The substitution on the phenyl ring plays a crucial role in determining cytotoxicity. For methoxylated stilbene (B7821643) analogues, the cytotoxic effect was found to be structurally dependent. nih.gov Specifically, (Z)-3,4,4'-trimethoxystilbene was identified as a potent and selective antiproliferative agent in HepG2 cells. nih.gov Similarly, studies on chalcone–pyrazole (B372694) hybrids have shown significant cytotoxicity against multiple cancer cell lines, with IC50 values in the micromolar range. nih.gov

The solvent used to dissolve compounds for in vitro assays can also exert its own cytotoxic effects, which must be considered. Solvents like DMSO, methanol (B129727), and ethanol have been shown to inhibit cancer cell proliferation at high concentrations. bmrat.org For example, DMSO showed significant toxicity at concentrations of 1.25% and above on HepG2, MDA-MB-231, and MCF-7 cell lines. bmrat.org Methanol and ethanol also inhibited cellular proliferation at concentrations of 5% and 10%. bmrat.org

Table 1: In Vitro Cytotoxicity of Selected Analogues and Related Compounds

Compound/Extract Cell Line(s) Observed Effect (IC50/Activity) Reference(s)
(Z)-3,4,4'-trimethoxystilbene HepG2 IC₅₀ 89 µM nih.gov
Chalcone–pyrazole hybrid VI Various cancer cell lines IC₅₀ ranging between 3.70–8.96 μM nih.gov
Thiazolidinone indole (B1671886) hybrid VIII HCT-15 IC₅₀ of 0.92 μM nih.gov
3,5-bis(arylidene)-4-piperidones P388, L1210, Molt 4/C8, CEM Marked cytotoxicity, some with IC₅₀ < melphalan nih.govscispace.com
Methanol extract of A. adstringens PC-3, OVCAR-3, HT-29 Cytotoxic activity nih.gov
Methanol extract of A. mexicana A549, HT-2, HLaC Inhibits cell growth nih.gov

In Vitro Antimicrobial Properties (e.g., antibacterial, antifungal activity of related compounds)

While direct antimicrobial data for this compound is scarce, the antimicrobial activities of related phenylethanol and methoxyphenyl derivatives have been reported. 2-Phenylethanol (B73330) (2-PEtOH) and its derivatives, for example, exhibit bacteriostatic activity, which has been correlated with their ability to interact with and disrupt bacterial membranes. nih.gov Phenylacetic acid, a related compound, also shows a bacteriostatic effect on E. coli. nih.gov

The antimicrobial spectrum of related compounds can be broad. For instance, p-acetamide, a methoxyphenyl derivative, has demonstrated activity against a range of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the yeast Candida glabrata. nih.gov Another related compound, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), showed selective antibacterial effect against Gram-positive Staphylococcus aureus. nih.gov

In terms of antifungal activity, derivatives of phenylthiazole containing an acylhydrazone moiety have shown potent effects against various phytopathogenic fungi. mdpi.com Similarly, tetrazole derivatives, which can be synthesized with substituted phenyl rings, are known to possess antifungal properties. nih.gov The antifungal action of many of these compounds is attributed to the inhibition of enzymes crucial for fungal cell membrane synthesis, such as lanosterol (B1674476) 14-α-demethylase. nih.gov Furthermore, ethanolic extracts of plants like Rhazya stricta, containing anisole (B1667542) derivatives, have demonstrated significant inhibition of pathogenic fungi. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Analogues and Related Compounds

Compound/Extract Target Organism(s) Observed Effect (e.g., MIC, Inhibition) Reference(s)
2-Phenylethanol (2-PEtOH) E. coli MIC₅₀ of ~15 mM nih.gov
Phenylacetic acid E. coli MIC₅₀ of ~20 mM nih.gov
p-Acetamide S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes Antimicrobial activity observed nih.gov
MPAEMA S. aureus Antibacterial effect nih.gov
Phenylthiazole derivatives Selerotium rolfsii Inhibition rate up to 90.6% at 100 μmol/L mdpi.com
Rhazya stricta 96% ethanol extract D. halodes, C. australiensis, A. alternata Almost 100% inhibition nih.gov

In Vitro Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, and this activity is often influenced by the nature and position of substituents on the aromatic ring. For phenolic acids, the presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance their antioxidant activities. nih.govresearchgate.net Studies have shown that a higher number of methoxyl groups correlates with increased antioxidant activity. nih.govresearchgate.net This is attributed to their ability to donate a hydrogen atom from the phenolic OH group, thus scavenging free radicals.

The antioxidant activity of methoxylated stilbene analogues has been demonstrated to be structurally dependent. nih.gov Specifically, compounds with a hydroxyl group at the 4'-position, such as (E)-3,5-dimethoxy-4'-hydroxystilbene (pterostilbene), exhibit high antioxidant activity as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Similarly, in a study of 1-[5-(4-methoxy-phenyl)- nih.govnih.govnih.govoxadiazol-2-yl]-piperazine derivatives, the presence of the methoxy-phenyl moiety contributed to their antioxidant properties, with some compounds showing good DPPH radical scavenging activity.

The antioxidant capacity can be evaluated through various assays, including DPPH and ABTS radical scavenging. For instance, a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which contains a substituted hydroxybenzylidene moiety, demonstrated excellent DPPH and nitric oxide free radical scavenging abilities. japsonline.com

Table 3: In Vitro Antioxidant Activity of Selected Analogues and Related Compounds

Compound/Extract Assay Observed Activity Reference(s)
(E)-3,5-dimethoxy-4'-hydroxystilbene (pterostilbene) FRAP High antioxidant activity nih.gov
1-[5-(4-Methoxy-phenyl)- nih.govnih.govnih.govoxadiazol-2-yl]-piperazine derivative (2c) DPPH radical scavenging IC₅₀ value of 45.5 µg/ml
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one DPPH and Nitric Oxide scavenging Superior to BHT japsonline.com
Methanolic extract of Maruthampattai kudineer DPPH and ABTS Potent scavenging activity (DPPH IC₅₀ 20.886µg/ml) rjptonline.org

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

The structure-activity relationship (SAR) for analogues of this compound is crucial for understanding how chemical modifications influence biological activity. The substitution pattern on the aromatic ring is a key determinant of the compound's properties.

For cytotoxicity, studies on 3,5-bis(arylidene)-4-piperidones have revealed that the bioactivity is positively correlated with the size of the aryl substituents. nih.govscispace.com In a series of related N-acryloyl analogues, a negative sigma relationship was established, indicating that electron-withdrawing groups on the aryl rings enhance cytotoxicity. nih.govscispace.com The presence of an acryloyl group on the piperidyl nitrogen also significantly impacted the relative positions of the two aryl rings, which may contribute to the observed differences in bioactivity. nih.govscispace.com

In the context of antioxidant activity, the presence and position of methoxy and hydroxyl groups are paramount. For phenolic acids, an increased number of methoxyl groups generally leads to higher antioxidant activity. nih.govresearchgate.net The electron-donating nature of these groups facilitates the scavenging of free radicals. nih.govresearchgate.net For methoxylated stilbenes, a hydroxyl group at the 4'-position was found to be critical for high antioxidant capacity. nih.gov

Regarding antimicrobial activity, the hydrophobicity and steric characteristics of the molecule are important. For instance, in the design of novel antifungal agents, substitutions with -Cl, -OCH3, and -CH3 on a phenyl ring were explored to modulate the hydrophilic-hydrophobic balance. nih.gov In a series of 2-phenylethanol derivatives, masking a negative charge, as in the case of methyl phenylacetate (B1230308) compared to phenylacetic acid, led to a lower MIC50 value, indicating enhanced bacteriostatic activity. nih.gov

For enzyme inhibition, the SAR can be quite specific to the target enzyme. In studies of ketamine ester analogues, 2- and 3-substituted compounds were generally more active as sedatives than their 4-substituted counterparts. mdpi.com This highlights the importance of the substitution position on the phenyl ring for interaction with the biological target. Similarly, for serotonin (B10506) receptor ligands, the exchange of an oxygen atom for sulfur or selenium in phenoxyalkyl-1,3,5-triazine derivatives was beneficial for increasing affinity and antagonistic action. nih.gov

Applications in Advanced Chemical and Materials Research Excluding Clinical/commercial

Precursors and Building Blocks in Medicinal Chemistry Research

In the field of medicinal chemistry, the quest for novel bioactive molecules is relentless. The design and synthesis of new chemical entities often rely on the availability of versatile and well-characterized building blocks. nih.govchemrxiv.org Substituted phenylethanol derivatives, such as 1-(3,5-dimethyl-4-methoxyphenyl)ethanol, represent a class of compounds that can serve as crucial starting materials or intermediates in the synthesis of potential therapeutic agents. researchgate.net

The structural motif of a substituted phenyl ring connected to an ethanol (B145695) group is found in numerous biologically active compounds. The specific substitution pattern of this compound, with two methyl groups and a methoxy (B1213986) group on the phenyl ring, offers a unique combination of steric and electronic properties. These features can be strategically utilized by medicinal chemists to explore new chemical spaces and to fine-tune the pharmacological profiles of lead compounds.

While direct research on the medicinal chemistry applications of this compound is not extensively documented, the utility of closely related analogues provides strong evidence for its potential. For instance, various substituted phenylethanol derivatives are integral to the synthesis of a wide range of pharmaceutical compounds. researchgate.net The hydroxyl group can be readily functionalized to introduce different pharmacophores, while the substituted aromatic ring can engage in various interactions with biological targets.

The process of fragment-based drug discovery (FBDD) often involves the use of small, simple molecules that can be elaborated into more potent and selective drug candidates. chemrxiv.orgwhiterose.ac.uk this compound, with its modest molecular weight and key functional groups, fits the profile of a valuable fragment for FBDD campaigns. Researchers can systematically modify its structure to probe the binding pockets of target proteins and to optimize drug-like properties.

Table 1: Potential Modifications of this compound for Medicinal Chemistry Research

Modification SitePotential ReactionResulting Functional GroupPotential Therapeutic Area (based on analogues)
Hydroxyl GroupEsterificationEsterAnti-inflammatory, Analgesic
Hydroxyl GroupEtherificationEtherAntiviral, Anticancer
Aromatic RingHalogenationHalogenated PhenylAntibacterial, Antifungal
Aromatic RingNitrationNitrated PhenylEnzyme inhibitors

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands play a pivotal role in determining the properties and reactivity of metal complexes. The design of novel ligands is crucial for the development of new catalysts, sensors, and materials with tailored functions. The structure of this compound offers several features that make it an interesting candidate for incorporation into ligand frameworks.

The hydroxyl group of this compound can act as a coordination site, binding to a metal center. Furthermore, this hydroxyl group can be chemically modified to introduce other donor atoms, such as nitrogen or phosphorus, leading to the formation of multidentate ligands. The substituted phenyl ring can also be functionalized to create more complex ligand systems with specific steric and electronic properties.

For example, Schiff base ligands, which are readily synthesized from the condensation of an amine and an aldehyde or ketone, are widely used in coordination chemistry. mdpi.com While not a direct precursor, the structural motifs present in this compound could be incorporated into more elaborate Schiff base designs. The synthesis of azo-ligand derivatives from similar aromatic precursors has also been reported, highlighting a potential pathway for creating colorful and functional metal complexes. researchgate.net

The development of new catalysts is a major driving force in coordination chemistry research. Metal complexes with well-defined ligand environments can catalyze a wide range of organic transformations with high efficiency and selectivity. The steric bulk provided by the two methyl groups on the phenyl ring of this compound could be exploited to create a specific coordination environment around a metal center, potentially influencing the catalytic activity. Research on alkoxy-1,3,5-triazapentadien(e/ato) copper(II) complexes has shown their application as catalysts for the oxidation of alcohols. researchgate.net

Table 2: Potential Ligand Types Derived from this compound

Ligand TypeSynthetic StrategyPotential Metal CoordinationPotential Application
Monodentate AlkoxideDeprotonation of hydroxyl groupVarious transition metalsPre-catalyst component
Bidentate LigandFunctionalization of the aromatic ring with a donor groupLate transition metalsHomogeneous catalysis
Schiff Base LigandIncorporation into a larger Schiff base structureVarious transition metalsSensing, Materials science

Research in Agrochemical Development

The search for new and effective agrochemicals is essential for ensuring global food security. Substituted aromatic compounds are a common feature in many commercially successful pesticides. Research into the biological activity of novel chemical structures is a key aspect of agrochemical development.

While there is no direct evidence of this compound being investigated as an agrochemical, the study of structurally similar compounds suggests its potential in this area. For instance, substituted styryl 4-ethoxyphenyl ketones have been synthesized and evaluated for their insect antifeedant activities. researchgate.net This indicates that the substituted phenyl motif can be a valuable component in the design of new pest control agents.

Furthermore, extracts from plants containing various aromatic compounds, including methoxylated and methylated phenyl derivatives, have shown pesticidal efficacy against ectoparasites. semanticscholar.org This suggests that the structural features present in this compound could contribute to biological activity relevant to pest management.

The development of new herbicides, fungicides, and insecticides often involves the screening of large libraries of diverse chemical compounds. The synthesis of derivatives of this compound could provide a set of novel candidates for such screening programs. By systematically modifying the structure, researchers can explore the structure-activity relationships and identify compounds with promising agrochemical properties.

Table 3: Potential Agrochemical Research Areas for Derivatives of this compound

Agrochemical ClassPotential TargetRationale based on Analogue Studies
InsecticideInsect feeding behaviorAntifeedant properties of similar ketones researchgate.net
FungicideFungal cell wall synthesisGeneral antimicrobial activity of substituted phenols
HerbicidePlant-specific enzymesPhytotoxic effects of some aromatic alcohols

This compound is a chemical compound with significant potential for application in various fields of non-clinical and non-commercial research. Its utility as a precursor and building block in medicinal chemistry is underscored by the importance of substituted phenylethanol scaffolds in drug discovery. In coordination chemistry, its structural features make it a promising candidate for the design of novel ligands for catalysis and materials science. Furthermore, based on the activity of related compounds, derivatives of this compound warrant investigation in the development of new agrochemicals. While direct research on this specific compound is limited, the accumulated knowledge from its analogues strongly suggests that it is a valuable and versatile tool for advanced chemical research.

Future Research Directions and Emerging Paradigms in the Study of 1 3,5 Dimethyl 4 Methoxyphenyl Ethanol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)ethanol will likely move away from classical methods that involve harsh reagents and significant waste production. The focus is shifting towards green and sustainable chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

One major direction is the advancement of biocatalytic methods. nih.gov The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral aromatic alcohols. nih.gov Future research could involve screening novel ADHs from various microorganisms for the specific asymmetric reduction of the precursor ketone, 3,5-Dimethyl-4-methoxyacetophenone. This approach could yield high enantiopurity of either the (R) or (S) enantiomer of this compound, which is crucial for potential pharmacological applications.

Another promising area is the development of transition-metal-free catalytic systems. Recent studies have demonstrated the synthesis of aromatic alcohols via radical coupling or β-alkylation of secondary alcohols under basic, metal-free conditions. These methods are advantageous as they avoid potentially toxic and expensive heavy metal catalysts. Adapting these protocols could provide a scalable and sustainable pathway to this compound and its derivatives.

Synthetic Approach Potential Precursor Key Advantages Research Focus
Biocatalytic Asymmetric Reduction 3,5-Dimethyl-4-methoxyacetophenoneHigh enantioselectivity, mild reaction conditions, environmentally friendly.Screening for novel alcohol dehydrogenases (ADHs), process optimization.
Transition-Metal-Free C-C Coupling Benzyl (B1604629) alcohols and other secondary alcoholsAvoids heavy metal contamination, lower cost, sustainable reagents.Mechanistic studies, expansion of substrate scope, reaction optimization.
Catalytic Hydrogenation 3,5-Dimethyl-4-methoxyacetophenoneScalability, high conversion rates.Development of novel, reusable heterogeneous catalysts (e.g., supported nanoparticles).

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing synthetic reactions requires precise monitoring of reaction kinetics, intermediates, and product formation. Future studies on the synthesis of this compound will benefit immensely from the application of advanced, in-situ spectroscopic techniques.

Flow-based Nuclear Magnetic Resonance (FlowNMR) and in-operando Fourier-transform infrared (FTIR) spectroscopy are powerful tools for real-time analysis. researchgate.net These non-invasive techniques allow chemists to track the concentrations of reactants, intermediates, and products directly in the reaction vessel as the synthesis proceeds. researchgate.net For instance, when synthesizing this compound from its corresponding ketone, FTIR could monitor the disappearance of the carbonyl (C=O) stretching vibration and the appearance of the hydroxyl (O-H) band of the alcohol product.

This real-time data is invaluable for elucidating reaction mechanisms, identifying rate-limiting steps, and rapidly optimizing conditions such as temperature, pressure, and catalyst loading, thereby accelerating the development of efficient synthetic processes. researchgate.net

Technique Parameter Monitored Information Gained
FlowNMR Spectroscopy Changes in chemical shifts and signal integration of specific protons/carbons.Quantitative concentration of reactants, intermediates, and products over time; reaction kinetics.
In-operando FTIR Spectroscopy Vibrational band changes (e.g., C=O, O-H stretches).Identification of functional group transformations; detection of transient intermediates.
Raman Spectroscopy Changes in vibrational modes, particularly for non-polar bonds.Complementary information to FTIR; suitable for aqueous and solid-phase reactions.

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) into computational chemistry is revolutionizing how researchers approach molecular design and property prediction. researchgate.netnih.govarxiv.org For a compound like this compound, where experimental data may be scarce, ML offers a powerful predictive toolkit.

Future research can leverage ML models trained on large chemical datasets to predict a wide range of physicochemical and biological properties for this molecule before it is even synthesized. elsevierpure.comchemrxiv.org These properties could include boiling point, solubility, pKa, and potential off-target interactions. By transforming the molecular structure into a machine-readable format, algorithms can learn complex structure-property relationships and make rapid, accurate predictions. arxiv.org

Furthermore, ML can accelerate the discovery of optimal synthetic routes by predicting reaction outcomes and yields under various conditions. This predictive power allows for the in silico screening of potential catalysts and reaction parameters, focusing laboratory efforts on the most promising candidates and significantly reducing the time and resources required for experimental optimization. nih.gov

Predicted Property ML Model Type Potential Impact
Physicochemical Properties (Solubility, pKa) Graph Neural Networks (GNNs), Support Vector Machines (SVM)Guides formulation and experimental design.
Biological Activity (e.g., binding affinity) Random Forest, Deep Neural Networks (DNN)Prioritizes compounds for biological screening.
Synthetic Reaction Yield Gradient Boosting, GNNsOptimizes synthetic routes and reduces experimental costs.

Exploration of New In Vitro Biological Interactions and Target Identification

The specific substitution pattern of this compound—with its methoxy (B1213986) and dimethylphenyl groups—suggests it may interact with biological targets in unique ways. Future research will focus on comprehensive in vitro screening to identify these interactions and elucidate the compound's mechanism of action.

High-throughput screening (HTS) against large panels of human proteins, including enzymes like kinases and receptors such as G-protein coupled receptors (GPCRs), will be a critical first step. nih.gov Compounds with similar structural motifs have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for its anti-proliferative effects. nih.gov

Should initial screenings show promise, subsequent studies would involve target deconvolution to pinpoint the specific protein(s) with which the compound interacts. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can identify the direct binding partners of the molecule. This information is essential for understanding its biological function and for guiding the rational design of more potent and selective analogues.

Assay Type Potential Biological Target Class Rationale/Example
Kinase Inhibition Assay Protein Kinases (e.g., PDGFR, EGFR)Many small molecule inhibitors target the ATP-binding pocket of kinases; the methoxyphenyl group is common in kinase inhibitors. nih.gov
Receptor Binding Assay GPCRs (e.g., Dopamine or Serotonin (B10506) Receptors)The phenylethylamine backbone is a classic scaffold for GPCR ligands.
Cell Viability/Proliferation Assay Cancer Cell Lines (e.g., HCT-116, MCF-7)To assess general cytotoxic or cytostatic effects as a preliminary screen for anticancer potential.
Enzyme Activity Assay Metabolic Enzymes (e.g., Cytochrome P450)To evaluate potential metabolic pathways and drug-drug interaction liabilities.

Design and Synthesis of Analogues with Enhanced Specificity and Functionality

Following the identification of initial biological targets, the next logical step is the design and synthesis of analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) exploration is a cornerstone of modern medicinal chemistry.

Guided by computational modeling and initial in vitro data, researchers can systematically modify the parent structure. For example, the methyl groups on the phenyl ring could be replaced with other substituents (e.g., halogens, trifluoromethyl groups) to alter electronic properties and hydrophobic interactions. nih.gov The hydroxyl group of the ethanol (B145695) moiety could be esterified or etherified to create prodrugs with improved membrane permeability.

The goal of these modifications is to enhance the binding affinity for the desired biological target while minimizing interactions with off-target proteins. This iterative process of design, synthesis, and biological evaluation is crucial for transforming a preliminary hit compound into a lead candidate with therapeutic potential. nih.gov

Parent Compound Proposed Analogue Modification Intended Functional Enhancement
This compoundReplace dimethyl groups with di-chloro or di-fluoro groups.Modulate electronic properties and binding interactions.
This compoundConvert the hydroxyl group to a phosphate (B84403) ester.Improve aqueous solubility and create a potential prodrug.
This compoundReplace the 4-methoxy group with a longer alkoxy chain.Alter lipophilicity and potentially improve cell membrane penetration.
This compoundSynthesize enantiomerically pure (R) and (S) forms.Determine the stereochemical requirements for biological activity.

Q & A

Synthesis and Optimization

Q: What are the established synthetic routes for 1-(3,5-dimethyl-4-methoxyphenyl)ethanol, and how can reaction conditions be optimized for yield and purity? A: A common precursor, 1-(3,5-dimethyl-4-methoxyphenyl)ethanone, can be brominated using Br₂ in chloroform/ether at 0°C, followed by reduction to the ethanol derivative. Key parameters include temperature control (0°C during bromine addition) and inert solvents to minimize side reactions. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product . Optimization studies should explore alternative reducing agents (e.g., NaBH₄ vs. LiAlH₄) and solvent systems to enhance stereoselectivity.

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what structural features are diagnostic? A:

  • NMR : The aromatic protons (2H, s) at δ 7.69 ppm and methyl groups (6H, s) at δ 2.36 ppm confirm substitution patterns. The methoxy group (3H, s) appears at δ 3.80 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen-bonding patterns and puckering coordinates (Cremer-Pople parameters) can resolve conformational ambiguities .

Substituent Effects on Reactivity

Q: How do the 3,5-dimethyl and 4-methoxy substituents influence the compound’s reactivity in electrophilic or nucleophilic reactions? A: The methoxy group acts as an electron-donating para-director, while steric hindrance from the 3,5-dimethyl groups limits ortho substitution. This combination enhances stability in oxidation reactions but may reduce nucleophilic aromatic substitution rates. Comparative studies with analogs (e.g., 4-hydroxy or chloro derivatives) are recommended to quantify electronic effects .

Advanced Applications in Catalysis

Q: What role does this compound play in transition-metal catalysis, particularly in ligand design? A: Derivatives like Bis(3,5-dimethyl-4-methoxyphenyl)phosphine serve as bulky, electron-rich ligands in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group modulates electron density, while dimethyl groups provide steric bulk, improving selectivity in C–C bond formation .

Computational Modeling

Q: How can density functional theory (DFT) predict the compound’s stability, intermolecular interactions, or reaction pathways? A: DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Hydrogen-bonding networks : Critical for crystal packing, as shown in Etter’s graph-set analysis .
  • Transition states : For bromination or reduction steps, aiding mechanistic studies .
  • Substituent effects : Hammett parameters correlate electronic effects with reaction rates .

Biocatalytic Synthesis

Q: Are there sustainable methods to synthesize this compound using biocatalysts? A: While direct evidence is limited, analogous aryl alcohols are synthesized via ketone reductases or alcohol dehydrogenases. Immobilized enzymes in green solvents (e.g., ionic liquids) could improve enantioselectivity and reduce waste .

Structure-Activity Relationship (SAR) Studies

Q: How might structural modifications enhance biological or catalytic activity? A:

  • Methoxy → Hydroxy substitution : Increases hydrogen-bonding potential but reduces lipophilicity.
  • Halogenation : Introducing Cl or F at the 4-position may improve binding to enzymatic targets .
  • Steric tuning : Bulkier substituents (e.g., tert-butyl) could enhance ligand-metal interactions in catalysis .

Safety and Handling

Q: What safety protocols are recommended for handling this compound in the laboratory? A: While specific data are scarce, structurally similar benzyl alcohols require:

  • PPE : Gloves, goggles, and fume hood use.
  • Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation.
  • Waste disposal : Neutralization before aqueous disposal .

Crystallographic Challenges

Q: What crystallographic pitfalls arise during structure determination, and how are they resolved? A: Common issues include:

  • Disorder : The 3,5-dimethyl groups may exhibit rotational disorder. SHELXL’s PART instructions can model this .
  • Twinned data : SHELXL’s TWIN command refines pseudo-merohedral twinning .

Environmental Impact Assessment

Q: What strategies mitigate the environmental footprint of synthesizing this compound? A:

  • Solvent selection : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst recycling : Palladium recovery from ligand-metal complexes reduces heavy metal waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.